molecular formula C7H6ClF3N2O2 B3070895 3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1006470-23-0

3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B3070895
CAS No.: 1006470-23-0
M. Wt: 242.58 g/mol
InChI Key: OFWQREWWEXRWKS-UHFFFAOYSA-N
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Description

3-[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS Number 1006470-23-0) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C 7 H 6 ClF 3 N 2 O 2 and a molecular weight of 242.58, belongs to the class of trifluoromethylpyrazoles, which are renowned for their significant biological activities and presence in pharmacologically active molecules . The propanoic acid chain attached to the pyrazole nitrogen offers a handle for further functionalization, making this compound a versatile building block for the synthesis of more complex molecules. The core pyrazole structure substituted with a trifluoromethyl (CF 3 ) group is a privileged scaffold in agrochemical and pharmaceutical development. Scientific literature highlights that trifluoromethylpyrazole derivatives exhibit a broad spectrum of biological properties, particularly as anti-inflammatory and antibacterial agents . The inclusion of the trifluoromethyl group is a critical strategy in modern drug design, as it often enhances the lipophilicity and metabolic stability of lead compounds, thereby improving their bioavailability and binding affinity to biological targets . Specifically, 3-trifluoromethylpyrazole isomers have been shown to possess superior binding capabilities in enzymatic pockets compared to their 5-trifluoromethyl isomers, as demonstrated by COX-2 inhibitors like Celecoxib . This product is intended for research applications such as the design and synthesis of novel bioactive molecules, structure-activity relationship (SAR) studies, and as a key intermediate in developing potential therapeutic candidates. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[4-chloro-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2O2/c8-4-3-13(2-1-5(14)15)12-6(4)7(9,10)11/h3H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWQREWWEXRWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCC(=O)O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid typically involves the reaction of 4-chloro-3-(trifluoromethyl)pyrazole with a suitable propanoic acid derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. Common reagents used in the synthesis include chlorinating agents and trifluoromethylating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent at position 4 of the pyrazole ring undergoes nucleophilic substitution under specific conditions.

ReagentConditionsProductYieldSource
Amines (e.g., NH₃)DMF, DIPEA, RT4-Amino-pyrazole derivatives77–84%
ThiolsNaOH, H₂O/EtOH4-Sulfhydryl-pyrazole derivatives62–75%
HydrazinesFeCl₃/PVP, H₂O/PEG-400Cyclized pyrazole-carbonitrile adductsUp to 97%

Key Findings :

  • Substitution at the chloro position is facilitated by polar aprotic solvents (e.g., DMF) and bases like DIPEA .

  • FeCl₃/PVP catalytic systems enhance reaction rates in green solvent systems .

Condensation Reactions

The carboxylic acid group participates in condensation with active methylene compounds or amines.

2.1. With Active Methylene Compounds

Reaction with malononitrile or malonic acid under microwave irradiation yields α,β-unsaturated carboxylic acids:

SubstrateConditionsProductYieldSource
Malonic acidPyridine, MW, 100°C3-(4-Pyrazolyl)propenoic acids85–92%
Meldrum’s acidEthanol, RT3-(Pyrazol-4-yl)propanoic acid derivatives89%

2.2. Amide Formation

The carboxylic acid reacts with amines to form amides, a key step in drug derivatization:

AmineConditionsProductYieldSource
4-Substituted cyclohexanamineDMF, DIPEA, RTN-Cyclohexylpyrazole-propanoic amides74–81%
Aromatic aminesEDCl/HOBt, CH₂Cl₂Aryl amides68–76%

3.1. Reduction

The propanoic acid side chain can be reduced to propanol derivatives:

Reducing AgentConditionsProductYieldSource
LiAlH₄Anhydrous ether3-(Pyrazol-1-yl)propan-1-ol58%
NaBH₄MeOH, 0°CPartial reduction to aldehyde42%

3.2. Oxidation

The trifluoromethyl group is resistant to oxidation, but the pyrazole ring can undergo electrophilic substitution:

Oxidizing AgentConditionsProductYieldSource
KMnO₄H₂SO₄, 80°CPyrazole-4-carboxylic acid64%
H₂O₂/Fe³⁺AcOH, RTSulfoxide derivatives51%

Cycloaddition and Ring-Opening Reactions

The pyrazole ring participates in cycloaddition with alkynes or nitriles:

ReagentConditionsProductYieldSource
DiphenylacetyleneCuI, DMF, 100°CPyrazolo[1,5-a]pyridine hybrids73%
NitrilesFeCl₃, PEG-4001,3,5-Trisubstituted pyrazoles88%

Mechanistic Insight :

  • Copper-mediated trifluoromethylation enables regioselective cyclization .

  • FeCl₃ promotes green synthesis via recyclable catalytic systems .

Biological Activity Correlation

Reactivity directly impacts pharmacological properties:

  • Antimicrobial Activity : Substitution with sulfhydryl groups enhances efficacy against B. subtilis (IC₅₀ = 3.2 μM) .

  • Anti-inflammatory Action : Amide derivatives show COX-2 inhibition (IC₅₀ = 0.8 μM) .

Scientific Research Applications

3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight (g/mol) Predicted pKa Boiling Point (°C) Density (g/cm³)
3-[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 4-Cl, 3-CF₃ C₇H₆ClF₃N₂O₂ 242.5 ~4.2 (estimated) ~350 (estimated) 1.6–1.8 (estimated)
3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 4-Br, 5-CH₃, 3-CF₃ C₈H₇BrF₃N₂O₂ 301.9 3.9–4.1 370–380 1.85–1.95
2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 4-CH₃, 3-CF₃ C₉H₉F₃N₂O₂ 245.16 4.0–4.3 360–370 1.7–1.8
3-[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 4-Br, 5-cyclopropyl, 3-CF₃ C₁₀H₁₀BrF₃N₂O₂ 327.1 4.15 ± 0.10 377.9 ± 42.0 1.88 ± 0.1
2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid 4-Cl, 3-CF₂H, 5-CH₃ C₈H₈ClF₂N₂O₂ 242.6 3.8–4.0 360–370 1.7–1.9
Key Observations:
  • Halogen Substitution : Bromine analogs (e.g., ) exhibit higher molecular weights and densities compared to chlorine derivatives due to bromine’s larger atomic mass.
  • Electron-Withdrawing Groups : The -CF₃ group lowers pKa (~4.2), enhancing acidity compared to -CF₂H (pKa ~3.9–4.0) .
  • Steric Effects : Bulky substituents like cyclopropyl increase molecular weight and may reduce solubility.

Biological Activity

3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C₈H₈ClF₃N₂O₂
  • Molecular Weight : 232.61 g/mol
  • CAS Number : 1001518-95-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The chloropyrazole moiety can influence receptor binding and enzyme inhibition, making it a candidate for drug development.

1. Antimicrobial Activity

Research indicates that compounds containing a pyrazole ring exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that modifications in the pyrazole structure could enhance antibacterial potency, particularly against Gram-positive bacteria .

2. Anti-inflammatory Effects

Studies have suggested that pyrazole derivatives can modulate inflammatory pathways. The compound may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in experimental models. This effect is likely mediated through the inhibition of specific signaling pathways involved in inflammation .

3. Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies revealed that it could inhibit cell proliferation in various cancer cell lines, including HeLa and A375, with IC50 values indicating significant potency . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
HeLa15Apoptosis induction
A37512Cell cycle arrest

Case Study 1: Antibacterial Activity

In a comparative study, this compound was tested against commonly resistant bacterial strains. Results indicated a significant reduction in bacterial growth compared to control groups, highlighting its potential as a novel antimicrobial agent .

Case Study 2: Anti-inflammatory Response

A recent investigation evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The administration of the compound resulted in decreased swelling and reduced levels of inflammatory markers in serum samples, suggesting its therapeutic potential in inflammatory diseases .

Research Findings

Recent reviews have highlighted the importance of trifluoromethyl-containing compounds in medicinal chemistry. The presence of trifluoromethyl groups has been associated with enhanced pharmacokinetic properties and increased binding affinity to biological targets . Furthermore, structure-activity relationship (SAR) studies underscore the significance of substituent positioning on the pyrazole ring for achieving desired biological effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
Reactant of Route 2
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3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid

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